molecular formula C21H31NO7 B14637289 1,8-Dihydroxy-9(10)-anthracenone dimer CAS No. 56123-14-9

1,8-Dihydroxy-9(10)-anthracenone dimer

Cat. No.: B14637289
CAS No.: 56123-14-9
M. Wt: 409.5 g/mol
InChI Key: HWSRCXVESCGSJN-QPXIGSPLSA-N
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Description

1,8-Dihydroxy-9(10)-anthracenone dimer is a defined chemical entity formed through the oxidative dimerization of dithranol (also known as anthralin or 1,8-dihydroxy-9(10H)-anthracenone) . This dimer is a primary component of the colored oxidation products responsible for the characteristic staining observed during dithranol's use in dermatological research, particularly in studies related to psoriasis . The formation of this dimer and subsequent polymeric material is a key focus in pharmaceutical stability research, as scientists work to develop analogs and formulations that minimize staining while aiming to retain beneficial biological activity . The compound provides a valuable reference standard for researchers investigating the degradation pathways of anthracenone-based compounds, the mechanisms of skin staining, and the relationship between the stability and efficacy of pharmaceutical substances. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

56123-14-9

Molecular Formula

C21H31NO7

Molecular Weight

409.5 g/mol

IUPAC Name

(2E,5Z)-hepta-2,5-dienoic acid;2-(2-hydroxyethylamino)ethanol;(E)-3-(4-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O3.C7H10O2.C4H11NO2/c1-13-9-5-2-8(3-6-9)4-7-10(11)12;1-2-3-4-5-6-7(8)9;6-3-1-5-2-4-7/h2-7H,1H3,(H,11,12);2-3,5-6H,4H2,1H3,(H,8,9);5-7H,1-4H2/b7-4+;3-2-,6-5+;

InChI Key

HWSRCXVESCGSJN-QPXIGSPLSA-N

Isomeric SMILES

C/C=C\C/C=C/C(=O)O.COC1=CC=C(C=C1)/C=C/C(=O)O.C(CO)NCCO

Canonical SMILES

CC=CCC=CC(=O)O.COC1=CC=C(C=C1)C=CC(=O)O.C(CO)NCCO

Origin of Product

United States

Preparation Methods

Base-Catalyzed Aldol Condensation

In a protocol analogous to Müller et al.'s synthesis of 10-benzylidene derivatives, dimerization might occur via deprotonation of the active methylene group at C-10, followed by nucleophilic attack on a second anthracenone molecule. Key parameters include:

Condition Specification
Base Piperidine/pyridine (1:1 v/v)
Temperature 130°C (oil bath)
Solvent Dry pyridine
Reaction Time 6–8 hours (TLC monitoring)

This approach faces challenges in avoiding over-condensation, requiring strict stoichiometric control. The resultant dimer would theoretically exhibit a bridging structure at the 10-positions of both monomers.

Acid-Catalyzed Variant

Gas-phase HCl-mediated condensation, as demonstrated for monomeric derivatives, offers an alternative pathway:

  • Dissolve equimolar amounts of 1,8-dihydroxy-9(10H)-anthracenone in absolute ethanol
  • Saturate with HCl gas for 5 minutes
  • Reflux at 78°C for 1 hour
  • Quench with ice-water and extract with dichloromethane

This method potentially enhances reaction efficiency through protonation of carbonyl oxygen, increasing electrophilicity at C-10. However, competing side reactions, such as ether formation between hydroxyl groups, necessitate careful pH control.

Oxidative Coupling Strategies

Radical-mediated coupling presents another viable route, particularly for forming carbon-carbon bonds between aromatic systems.

Metal-Catalyzed Oxidative Coupling

Transition metal catalysts could facilitate dimerization through single-electron transfer mechanisms:

# Hypothetical reaction setup
monomer = 1,8-dihydroxy-9(10H)-anthracenone
catalyst = FeCl3·6H2O (20 mol%)
oxidant = TBHP (tert-butyl hydroperoxide)
solvent = DMF, 80°C, 12 hours

This method mirrors known phenolic coupling reactions, potentially yielding a biphenyl-linked dimer. Characterization would require advanced NMR techniques to differentiate between possible regioisomers.

Electrochemical Oxidation

Controlled potential electrolysis in aprotic solvents:

Parameter Value
Electrolyte LiClO4 (0.1 M)
Solvent Acetonitrile
Potential +1.2 V vs. SCE
Temperature 25°C

This green chemistry approach minimizes reagent waste but requires specialized equipment. The mechanism likely involves sequential oxidation of hydroxyl groups to quinoid intermediates, followed by radical recombination.

Protective Group-Assisted Synthesis

Building on the benzoylation strategy reported by Journal of Organic Chemistry, a stepwise protection/dimerization approach could be developed:

Stage 1: Hydroxyl Protection

  • Acetylate 1,8-dihydroxy groups using acetic anhydride/pyridine
  • Obtain 1,8-diacetoxy-9(10H)-anthracenone

Stage 2: Dimerization
React the protected monomer with:

  • Dichloromethane-tethered diacid chloride linker
  • Mitsunobu conditions (DEAD, PPh3) for ether linkage
  • Grubbs catalyst for olefin metathesis

Stage 3: Deprotection
Cleave acetyl groups using:

  • BBr3 in CH2Cl2 at -78°C
  • NH3/MeOH solution

This multi-step approach improves regiocontrol but reduces overall yield (estimated 30–40% over three steps).

Nucleophilic Aromatic Substitution

For halogenated precursors, dimerization via SNAr could be feasible:

  • Start with 1,8-dichloro-9(10H)-anthracenone
  • Hydrolyze Cl to OH using NaOH/H2O at 100°C
  • Perform Ullmann coupling with CuI/1,10-phenanthroline

Reaction conditions must balance the competing hydrolysis and coupling steps. Mass spectrometry data would be critical to confirm dimer formation (expected m/z ≈ 396 × 2 - 18 = 774).

Characterization and Analytical Challenges

Successful dimer synthesis requires rigorous analytical verification:

5.1. Spectroscopic Identification

  • 1H NMR : Look for:
    • Loss of C-10 proton (δ 5.5–6.0 ppm in monomers)
    • New coupling patterns in aromatic region
  • 13C NMR : Carbonyl signal at ~168 ppm, with splitting indicating dimerization
  • FTIR : Shift in C=O stretch from 1683 cm⁻¹ (monomer) to lower frequencies

5.2. Crystallographic Verification
Single-crystal X-ray diffraction remains the gold standard for confirming dimer structure. Anticipated challenges include:

  • Low solubility of phenolic compounds
  • Polymorphism issues

Comparative Method Analysis

Method Yield Potential Regiocontrol Scalability
Aldol Condensation 25–35% Moderate Good
Oxidative Coupling 40–50% Low Moderate
Protective Group 30–40% High Poor
SNAr Coupling 20–30% High Moderate

Scientific Research Applications

Based on the search results, here's what can be gathered regarding 1,8-Dihydroxy-9(10H)-anthracenone and related compounds:

1,8-Dihydroxy-9(10H)-anthracenone

  • Also known as anthralin or dithranol .
  • Has antipsoriatic effects .
  • Can be used in the synthesis of organic opto-electronic materials .
  • Acylation of anthralin with acetylsalicylic acid chloride yields an O-acylated product, rather than 10-(acetylsalicyl)anthralin .
  • Benzoylation of anthralin in the 10-position can be achieved by reacting 1,8-diacetoxy-9(10H)-anthracenone with benzoyl chloride and sodium hydride in THF, followed by hydrolysis of the intermediate enol ester .

10-Benzylidene-1,8-dichloro-9(10H)-anthracenone derivatives

  • Novel inhibitors of tubulin polymerization .
  • Effective as anti-tumor compounds .
  • Suitable for treating diseases associated with increased cellular proliferation .

General Information

  • Anthraquinones, including their natural analogs, possess diverse biological activities, including phytotoxic, antibacterial, antiviral, anticancer, antitumor, algicide, antifungal, enzyme inhibiting, immunostimulant, antiplatelet aggregation, cytotoxic, and antiplasmodium activities . They also have industrial applications as natural dyes .
  • 1,8-bis-(2-diethylaminoethylamino)-anthracene-9,10-dione, an anthraquinone derivative, acts as a potential DNA-intercalating agent . Spectroscopic, thermal denaturation, and ccc-DNA unwinding techniques confirm its intercalative mode of binding to DNA .

Comparison with Similar Compounds

Table 1: Structural Comparison of Anthracenone Derivatives

Compound Key Structural Features Molecular Weight (g/mol) Key Functional Groups
Dithralon dimer Dimeric anthracenone with trihydroxy groups 450.36* Hydroxyl, aromatic
Dithranol Monomeric anthracenone 226.23 1,8-dihydroxy, ketone
Chrysarobin 1,8-Dihydroxy-3-methyl-9(10H)-anthracenone 240.25 Methyl, hydroxyl, ketone
Danthron 1,8-Dihydroxy-9,10-anthracenedione 240.20 Two ketones, hydroxyl
Anthrone dimer () Transoid dimer from sodium borohydride reduction 506.50* Methoxy, carbonyl
Auriculata osides () Anthracenone dimer glycosides ~800–900* Glycosidic bonds, hydroxyl


*Calculated based on structural data.

  • Dithralon dimer vs. Dithranol: The dimer lacks the ketone group present in dithranol, replacing it with a hydroxylated bridge, enhancing stability but reducing lipophilicity .
  • Chrysarobin : The methyl group at position 3 increases lipophilicity, improving skin penetration but exacerbating skin irritation compared to dithralon dimer .
  • Danthron: The 9,10-anthracenedione structure confers greater redox activity, making it prone to semiquinone formation, unlike the dimer .
  • Anthrone dimer () : Synthesized via sodium borohydride reduction, this dimer adopts a transoid conformation with methoxy groups, contrasting with the hydroxyl-rich dithralon dimer .

Physicochemical Properties

Table 2: Stability and Reactivity

Compound Light Stability Redox Activity Solubility
Dithralon dimer Moderate (prone to photodegradation) High (ROS generation) Low (hydrophobic)
Dithranol Poor (rapid oxidation) Very high Low
Chrysarobin Moderate Moderate Very low
Danthron Poor (forms semiquinones) High Moderate (polar ketones)
Anthrone dimer High (stable transoid structure) Low Very low
  • The dithralon dimer exhibits moderate light stability compared to dithranol, which degrades rapidly under UV exposure .
  • Danthron’s redox activity is linked to its ability to form semiquinones, whereas the dimer generates ROS through hydroxyl radical pathways .

Table 3: Pharmacological Profiles

Compound Antipsoriatic Activity Cytotoxicity Anti-Melanogenesis
Dithralon dimer Moderate Low Not reported
Dithranol High High (skin irritation) No
Chrysarobin High High No
Auriculata osides No Not reported Yes (0.03–0.3 μM)
  • The dithralon dimer’s lower cytotoxicity compared to dithranol makes it a safer candidate for prolonged use, though its antipsoriatic efficacy is reduced .
  • 10-arylthio derivatives of dithranol (e.g., 1,8-dihydroxy-10-[(4-hydroxyphenyl)thio]-9(10H)-anthracenone) show enhanced antiproliferative effects on keratinocytes without cytotoxicity, suggesting structural modifications can optimize activity .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1,8-dihydroxy-9(10)-anthracenone dimer and validating its structural purity?

  • Methodology :

  • Synthesis : Start with 8-hydroxy-1-methoxy-9,10-anthracenedione as a precursor. Introduce redox-modulating substituents (e.g., thio-linked groups or hydroxamic acids) via nucleophilic substitution or coupling reactions under inert conditions .
  • Validation : Use high-performance liquid chromatography (HPLC) with UV-Vis detection for purity assessment. Confirm structural integrity via nuclear magnetic resonance (NMR; 1^1H and 13^13C) and Fourier-transform infrared spectroscopy (FT-IR) to identify hydroxyl, carbonyl, and dimer-specific bonds .

Q. How can the redox stability of this compound be assessed in different solvents?

  • Methodology :

  • Cyclic Voltammetry (CV) : Perform CV in aprotic solvents (e.g., acetonitrile) to study electron transfer mechanisms. Monitor redox potentials and compare with monomeric analogs to identify dimer-specific behavior .
  • Spectroelectrochemistry : Use in situ IR spectroelectrochemical techniques (cyclic voltabsorptometry, DCVA) to track real-time changes in π- and σ-dimer formation during reduction/oxidation .

Advanced Research Questions

Q. What are the mechanistic pathways for π-dimer vs. σ-dimer formation during electrochemical reduction of 1,8-dihydroxy-9,10-anthracenedione?

  • Key Findings :

  • π-Dimer : Stabilized by intermolecular π-π stacking between anthracene rings, observed at intermediate reduction potentials. Detected via IR absorption bands at 1600–1650 cm1^{-1} (C=O stretching) and 1450–1500 cm1^{-1} (aromatic C-C) .
  • σ-Dimer : Forms covalent C-C bonds upon full reduction to dianion states. Confirmed by irreversible CV peaks and distinct IR shifts (e.g., loss of carbonyl bands at ~1670 cm1^{-1}) .
    • Contradictions : Earlier studies assumed only π-dimer dominance, but recent IR spectroelectrochemical data reveal coexisting σ-dimers under specific potentials .

Q. How do 10-position substituents (e.g., thio-linked groups) modulate the biological activity and redox properties of 1,8-dihydroxy-9(10)-anthracenone derivatives?

  • Methodology :

  • Biological Assays : Test antiproliferative activity on HaCaT keratinocytes using MTT assays. Compare IC50_{50} values of sulfur-substituted derivatives (e.g., 10-[(4-hydroxyphenyl)thio] analogs) with anthralin (reference compound). Measure cytotoxicity via lactate dehydrogenase (LDH) release .
  • Redox Profiling : Quantify hydroxyl radical generation using deoxyribose degradation assays. Assess antioxidant capacity via inhibition of lipid peroxidation in liposomal membranes .
    • Findings : Thio-substituted derivatives (e.g., 4h) exhibit enhanced 5-lipoxygenase inhibition (IC50_{50} < 1 µM) and reduced pro-oxidant effects compared to anthralin, minimizing keratinocyte damage .

Q. What contradictions exist in the reported mechanisms of melanin inhibition by anthracenone dimer glycosides?

  • Contradictions :

  • Original Study : Isolated dimer glycosides from Cassia auriculata showed melanin inhibition via tyrosinase suppression, but lacked open-access data on dose-response curves .
  • Revised Findings : Post-open-access revision (2020), additional assays revealed glycoside hydrolysis to aglycones as critical for activity, suggesting prodrug-like behavior .
    • Resolution : Validate using LC-MS to track metabolite formation in melanocyte cultures and compare IC50_{50} values of glycosides vs. hydrolyzed aglycones .

Key Recommendations for Researchers

  • Experimental Design : Prioritize in situ spectroelectrochemical methods to resolve dimerization pathways.
  • Data Interpretation : Cross-validate biological activity with redox profiling to distinguish therapeutic effects from oxidative artifacts.
  • Open-Source Collaboration : Leverage revised open-access datasets (e.g., melanin inhibition studies) for reproducibility .

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